2-Amino-5-(3-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
This compound (CAS: 1354916-47-4, molecular formula: C₁₉H₂₁N₃O₄, molecular weight: 355.4 g/mol) features a dihydroimidazolone core substituted with a 3-chlorophenyl group and a 3,4,5-trimethoxyphenylmethyl moiety. The Smiles string (COc1cc(CC2(c3ccccc3)N=C(N)NC2=O)cc(OC)c1OC) highlights its stereoelectronic configuration, critical for interactions in pharmacological or agrochemical contexts .
Properties
IUPAC Name |
2-amino-4-(3-chlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-25-14-7-11(8-15(26-2)16(14)27-3)10-19(17(24)22-18(21)23-19)12-5-4-6-13(20)9-12/h4-9H,10H2,1-3H3,(H3,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESSLQRKUSADKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-5-(3-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS No. 313496-54-7) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on available research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Molecular Formula : C₁₆H₁₆ClN₃O₄
- Molecular Weight : 321.76 g/mol
- Key Functional Groups : Amino group, chlorophenyl, and trimethoxyphenyl moieties.
The presence of these functional groups is believed to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For instance:
-
Cytotoxicity Assays :
- The compound was evaluated against various cancer cell lines, including HT1080 (fibrosarcoma), HT29 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC₅₀ values were reported as follows:
- HT1080: 12.48 ± 1.10 µM
- HT29: 4.25 ± 0.22 µM
- MCF-7: 3.33 ± 0.31 µM
- A549: 9.71 ± 0.75 µM
- These values suggest significant cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity:
- Preliminary studies suggest that derivatives containing the trimethoxyphenyl group are effective against various strains of bacteria, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) for these strains were found to be between 128 to 256 µg/mL .
Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC₅₀/MIC Values | Notes |
|---|---|---|---|
| Anticancer | HT1080 | 12.48 ± 1.10 µM | Significant cytotoxicity |
| Anticancer | HT29 | 4.25 ± 0.22 µM | Effective against colon cancer |
| Anticancer | MCF-7 | 3.33 ± 0.31 µM | Effective against breast cancer |
| Anticancer | A549 | 9.71 ± 0.75 µM | Effective against lung cancer |
| Antimicrobial | Staphylococcus aureus | 128 - 256 µg/mL | Moderate antimicrobial activity |
Case Study 1: Cytotoxicity in Cancer Cells
A study conducted on the cytotoxic effects of the compound revealed that it could induce apoptosis in various cancer cell lines through the intrinsic pathway involving caspase activation and mitochondrial dysfunction . This suggests a potential for development into a therapeutic agent targeting specific cancers.
Case Study 2: Antimicrobial Efficacy
Another research effort highlighted the antimicrobial properties of related compounds with similar structures, demonstrating efficacy against multiple bacterial strains and indicating a broader application in treating infections caused by resistant organisms .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry due to its potential biological activities. Research indicates that it may interact with various biological targets, which could lead to the development of new therapeutic agents. The presence of the chlorophenyl and trimethoxyphenyl groups enhances its pharmacological profile.
Biological Activities :
- Anticancer properties: Compounds with similar structures have been noted for their ability to inhibit cancer cell proliferation.
- Antimicrobial effects: Preliminary studies suggest potential activity against certain bacterial strains.
Drug Development
Due to its structural features, 2-Amino-5-(3-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one can serve as a lead compound for the synthesis of new drugs. Its ability to form derivatives through chemical modifications allows for the exploration of compounds with enhanced efficacy and reduced side effects.
Case Study :
A study on imidazole derivatives demonstrated that modifications at the 5-position could significantly enhance anti-inflammatory activity while maintaining low toxicity levels.
Organic Synthesis
The compound acts as an intermediate in organic synthesis processes, particularly in the creation of more complex molecules. Its reactivity can be exploited in various synthetic routes to produce novel compounds with desired properties.
Synthetic Routes :
Common methods include:
- Nucleophilic substitutions on the imidazole ring.
- Reactions involving the aromatic groups to introduce additional functional groups.
OLED Technology
This compound is being explored as a potential material in organic light-emitting diodes (OLEDs). Its electronic properties may contribute to improved efficiency and stability of OLED devices.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogues:
Q & A
Q. Table 1. Synthetic Method Comparison
| Method | Conditions | Key Parameters | Reference |
|---|---|---|---|
| Base-promoted cyclization | KOH, ethanol, reflux | Molar ratio, reaction time | |
| Hydrazine-mediated | Hydrazine hydrate, benzene | Stoichiometry, solvent |
Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, X-ray)?
Answer:
Discrepancies often arise from tautomerism or solvent effects. To resolve these:
- Use single-crystal X-ray diffraction for definitive structural confirmation (e.g., ’s 90 K study with mean C–C bond precision of 0.002 Å) .
- Cross-validate NMR data with 2D techniques (e.g., COSY, HSQC) and compare to structurally similar compounds (e.g., ’s detailed -NMR analysis) .
- Account for solvent polarity and temperature in NMR sample preparation.
Basic: What characterization techniques are essential for confirming structure and purity?
Answer:
- X-ray crystallography : Provides unambiguous structural data (e.g., ’s R-factor analysis) .
- NMR spectroscopy : - and -NMR to confirm substituent integration and coupling patterns (e.g., ’s δ 7.95–2.15 ppm range) .
- Elemental analysis : Validates molecular composition (e.g., ’s C: 66.24%, H: 4.18% match) .
- HPLC : Monitors purity (≥95% recommended for biological assays) .
Advanced: What strategies modulate the imidazolone ring’s electronic properties to enhance bioactivity?
Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -Cl, -NO) to increase electrophilicity. demonstrates chloro and methoxy substitutions altering reactivity .
- Steric effects : Bulky groups (e.g., 3,4,5-trimethoxyphenyl) may hinder enzymatic degradation. ’s benzylidene derivatives show how steric bulk influences activity .
- Computational modeling : Use DFT to predict charge distribution and reactive sites (not directly referenced but inferred from methods in and ) .
Basic: What parameters optimize post-synthesis purification?
Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) .
- Recrystallization : Ethanol or methanol as solvents for high-purity crystals .
- TLC monitoring : Adjust solvent polarity (e.g., EtOAc:hexane = 3:7) to track elution .
Advanced: How to design experiments assessing stability under varying pH/temperature?
Answer:
- Accelerated stability studies : Use ICH Q1A guidelines with HPLC monitoring at 40°C/75% RH for 6 months .
- pH-dependent hydrolysis : Buffer solutions (pH 1–13) at 37°C, sampled at intervals (e.g., 0, 7, 14 days) .
- Photostability : Expose to UV light (ICH Q1B) and analyze degradation products via LC-MS .
Basic: What side reactions occur during synthesis, and how are they minimized?
Answer:
- Over-alkylation : Controlled reagent addition and low temperatures (-10°C to 0°C) .
- Ring-opening : Avoid prolonged reflux; use anhydrous solvents (e.g., dry benzene) .
- By-product formation : Monitor via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of precursors) .
Advanced: How does the 3-chlorophenyl group’s steric/electronic environment influence cross-coupling reactivity?
Answer:
- Electronic effects : The -Cl group’s electronegativity withdraws electron density, enhancing electrophilic aromatic substitution. ’s chloro-substituted imidazoles show increased reactivity in Suzuki couplings .
- Steric hindrance : The 3-chlorophenyl’s ortho position may require bulky ligands (e.g., SPhos) in palladium catalysis. ’s thieno[2,3-b]pyridine derivatives highlight steric considerations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
